6-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
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Overview
Description
This compound, also known by its IUPAC name 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide , belongs to the class of benzanilides. Benzanilides are aromatic compounds where the carboxamide group is substituted with a benzene ring . The incorporation of fluorine in organic molecules, including this compound, has significant implications for pharmaceutical development. Fluorine-containing compounds constitute more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be elucidated. Major products formed from these reactions would depend on the specific reaction pathways.
Scientific Research Applications
While direct information about this compound’s applications is scarce, we can draw parallels from related TFM-containing drugs These compounds have exhibited pharmacological activities in various disease contexts
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Investigating its molecular targets and pathways will be crucial for understanding its biological activity.
Comparison with Similar Compounds
Remember that this information is based on available literature, and further research may reveal additional insights
Properties
Molecular Formula |
C18H12F3NO3 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
6-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C18H12F3NO3/c1-10-6-7-15-11(8-10)14(23)9-16(25-15)17(24)22-13-5-3-2-4-12(13)18(19,20)21/h2-9H,1H3,(H,22,24) |
InChI Key |
FRXCVETVLXUSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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